molecular formula C10H20INS2 B13729319 1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide CAS No. 31007-55-3

1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide

Cat. No.: B13729319
CAS No.: 31007-55-3
M. Wt: 345.3 g/mol
InChI Key: GIOKSNLMSYGZIQ-UHFFFAOYSA-M
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Description

1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide is a compound that features a unique structure with a 1,2-dithiolane ring and a hexahydro-1H-azepinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions, leading to the formation of the 1,2-dithiolane ring . The hexahydro-1H-azepinium core can then be introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the geometric constraints imposed on the sulfur-sulfur bond in the 1,2-dithiolane ring, which weakens the bond and makes it prone to rapid exchange . This property is exploited in various applications, including drug delivery and antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide is unique due to its combination of the 1,2-dithiolane ring and the hexahydro-1H-azepinium core

Properties

CAS No.

31007-55-3

Molecular Formula

C10H20INS2

Molecular Weight

345.3 g/mol

IUPAC Name

1-(dithiolan-4-yl)-1-methylazepan-1-ium;iodide

InChI

InChI=1S/C10H20NS2.HI/c1-11(10-8-12-13-9-10)6-4-2-3-5-7-11;/h10H,2-9H2,1H3;1H/q+1;/p-1

InChI Key

GIOKSNLMSYGZIQ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCCC1)C2CSSC2.[I-]

Origin of Product

United States

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